6-Undecanone

Catalog No.
S702479
CAS No.
927-49-1
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Undecanone

CAS Number

927-49-1

Product Name

6-Undecanone

IUPAC Name

undecan-6-one

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCCC

Solubility

2.94e-04 M
0.05 mg/mL at 25 °C
insoluble in water; soluble in fats and non-polar solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCCC(=O)CCCCC

6-Undecanone, also known as methyl nonyl ketone, is a ketone with the chemical formula C11H22O. It is a colorless to pale yellow liquid with a strong odor. While naturally occurring in some plants like peppermint and magnolia , its primary research applications lie in its unique chemical properties.

Solvent and Extraction

One key application of 6-undecanone is as a solvent in scientific research. Its ability to dissolve various organic compounds makes it useful in analyzing complex mixtures. For example, researchers have employed 6-undecanone as a solvent for analyzing the products of lignin pyrolysis in aerosol samples [].

Furthermore, 6-undecanone's properties make it suitable for a technique called supported liquid membrane (SLM) extraction. In SLM, a liquid membrane containing a specific solvent separates two aqueous solutions. 6-Undecanone has been shown to be an efficient membrane liquid in SLM for pretreating plasma samples before capillary zone electrophoresis, a technique used to separate and analyze molecules []. This research highlights the potential of 6-undecanone in sample preparation and analysis techniques.

Other Research Applications

Beyond its role as a solvent and extraction medium, 6-undecanone has been explored in other scientific research areas. Some studies have investigated its potential as a fuel additive due to its similarity to diesel fuel components []. However, further research is needed to determine its feasibility and environmental impact.

6-Undecanone, also known as methyl nonyl ketone, is an organic compound classified as a ketone with the molecular formula C11H22OC_{11}H_{22}O. It appears as a colorless to pale yellow liquid with a distinct odor. This compound is characterized by its undecane chain, consisting of eleven carbon atoms, with a keto group (C=O) located at the sixth carbon position. Its structural formula can be represented as CCCCCC(=O)CCCCCCCCCCC(=O)CCCCC . While 6-undecanone is not abundantly found in nature, it has been identified in certain plants such as peppermint and magnolia, contributing to its aromatic properties .

Typical of ketones. One significant reaction is the Claisen condensation, where it can be synthesized from hexanoic acid and pentanoic acid in the presence of a base like potassium hydroxide. The reaction can be summarized as follows:

Hexanoic Acid+Pentanoic Acid+Base6 Undecanone+Water+Potassium Acetate\text{Hexanoic Acid}+\text{Pentanoic Acid}+\text{Base}\rightarrow \text{6 Undecanone}+\text{Water}+\text{Potassium Acetate}

This reaction highlights the ability of 6-undecanone to form larger carbon chains through condensation processes .

The synthesis of 6-undecanone can be achieved through several methods:

  • Claisen Condensation: As mentioned earlier, this involves the reaction between hexanoic acid and pentanoic acid.
  • Oxidation of Alcohols: 6-undecanone can also be synthesized by oxidizing corresponding alcohols, such as 6-undecanol.
  • Decarboxylation Reactions: This method involves removing carbon dioxide from carboxylic acids to yield ketones .

These methods demonstrate the versatility of synthetic pathways available for producing 6-undecanone.

6-Undecanone has several notable applications:

  • Solvent: It is utilized as a solvent in scientific research due to its ability to dissolve various organic compounds, making it valuable for analyzing complex mixtures .
  • Extraction Medium: The compound has been employed in supported liquid membrane extraction techniques for sample preparation in analytical chemistry .
  • Potential Fuel Additive: Its chemical structure suggests possible applications as a fuel additive, particularly due to its resemblance to components found in diesel fuels .
  • Fragrance and Flavoring Agent: Although restricted in food applications, its aromatic properties make it interesting for use in perfumes and other fragrance products .

Interaction studies involving 6-undecanone focus on its behavior in various chemical environments. For instance, research has examined its interactions with polar and nonpolar solvents, revealing insights into its solubility and extraction efficiency. These studies are crucial for understanding how 6-undecanone can be effectively used in analytical techniques and industrial applications .

Several compounds share structural similarities with 6-undecanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-UndecanoneC₁₁H₂₀OSimilar chain length but with a keto group at carbon five.
7-UndecanoneC₁₁H₂₄OContains a keto group at carbon seven; slightly more branched structure.
Nonan-2-oneC₉H₁₈OShorter chain length with a keto group at carbon two; different physical properties.
Decan-2-oneC₁₀H₂₀OSimilar structure but with one less carbon; exhibits different boiling points and solubility characteristics.

Each of these compounds exhibits unique physical and chemical properties that differentiate them from 6-undecanone while maintaining similar functional groups or chain lengths. The unique positioning of the keto group in 6-undecanone contributes to its distinct reactivity and applications compared to these similar compounds .

Traditional Organic Synthesis Approaches

Oxidation of Secondary Alcohols

The oxidation of 6-undecanol to 6-undecanone represents one of the most established synthetic routes for ketone formation [1] [2]. This transformation relies on the selective oxidation of the secondary hydroxyl group while preserving the alkyl chain integrity. The Jones oxidation method employs chromium trioxide dissolved in aqueous sulfuric acid, creating a powerful oxidizing system that converts secondary alcohols to their corresponding ketones with high efficiency [2]. This reaction proceeds through the formation of a chromate ester intermediate, followed by elimination to yield the ketone product with chromium being reduced from the hexavalent to trivalent state [2].

The Swern oxidation provides an alternative approach utilizing dimethyl sulfoxide activated by oxalyl chloride in the presence of triethylamine [3]. This method operates under milder conditions at temperatures below negative sixty degrees Celsius and offers excellent functional group tolerance [3]. The mechanism involves the formation of a chloro(dimethyl)sulfonium chloride intermediate that reacts with the alcohol substrate to generate an alkoxysulfonium ion, which subsequently undergoes deprotonation and elimination to produce the desired ketone [3].

Ruthenium-based catalytic systems have emerged as highly effective alternatives for alcohol oxidation reactions [4]. Titanium dioxide-supported ruthenium catalysts demonstrate exceptional activity for the dehydrogenative oxidation of alcohols under oxidant-free conditions [4]. These systems operate through a mechanism involving ruthenium atoms facilitating hydride elimination while the Lewis acid sites of titanium dioxide promote the overall transformation [4].

MethodSubstrateProductYield (%)Reaction ConditionsReference
Jones Oxidation6-Undecanol6-UndecanoneHigh (typically >80)Chromium trioxide/sulfuric acid, acetone, room temperature [2]
Swern Oxidation6-Undecanol6-UndecanoneHigh (>85)Dimethyl sulfoxide, oxalyl chloride, triethylamine, -60°C [3]
Ruthenium-Titanium DioxidePrimary/secondary alcoholsAldehydes/ketonesHighOxidant-free, ruthenium dispersed in titanium dioxide [4]

Ketonic Decarboxylation of Carboxylic Acids

Ketonic decarboxylation represents a fundamental carbon-carbon bond forming reaction that enables the direct conversion of carboxylic acids to ketones with simultaneous carbon dioxide elimination [5] [6] [7]. This transformation is particularly relevant for 6-undecanone synthesis from hexanoic acid, which can be readily obtained through fermentation processes [7]. The reaction proceeds according to the stoichiometry where two molecules of hexanoic acid undergo decarboxylative coupling to form one molecule of 6-undecanone along with carbon dioxide and water as the sole byproducts [7].

Zirconia-based catalysts have demonstrated exceptional performance for this transformation [8] [6]. High-surface-area zirconia aerogels prepared through sol-gel methodologies exhibit superior catalytic activity compared to conventional zirconia materials [6]. The enhanced performance correlates directly with the basicity of the catalyst surface, as measured by carbon dioxide temperature-programmed desorption experiments [6]. Monoclinic zirconia achieves complete conversion of hexanoic acid at 400 degrees Celsius with selectivity to 6-undecanone ranging from 90 to 92 percent [6].

Recent investigations have revealed that manganese oxide supported on silica provides remarkable efficiency for continuous flow ketonization processes [7]. This heterogeneous catalyst system enables solvent-free operation with no carrier gas requirements, producing only carbon dioxide and water as byproducts [7]. The reactor demonstrated exceptional stability during several weeks of continuous operation without loss of reactivity, achieving a productivity of 1.135 kilograms per liter of reactor volume per hour [7]. A total of 7 kilograms of 6-undecanone was produced from merely 10 grams of catalyst, highlighting the exceptional efficiency of this approach [7].

Acid SubstrateCatalystTemperature (°C)Conversion (%)Selectivity to 6-Undecanone (%)ProductivityReference
Hexanoic acidZirconia aerogel40072.3HighNot specified [8] [6]
Hexanoic acidMonoclinic zirconia400Complete90-92Not specified [6]
Hexanoic acidManganese oxide/silicaNot specifiedFullNear-complete1.135 kg/L reactor/h [7]

Advanced Catalytic Processes

Heterogeneous Metal Oxide Catalysts

Heterogeneous metal oxide catalysts have revolutionized the synthetic approaches to 6-undecanone through their ability to facilitate multiple reaction pathways while maintaining high selectivity and stability [9] [10] [11]. Zeolite beta-supported metal catalysts demonstrate exceptional performance for hydrodeoxygenation reactions that can convert 6-undecanone to undecane, providing insights into reverse synthetic strategies [9] [11]. The three-dimensional microporous structure of zeolite beta creates an ideal environment for fine-tuning metal-support interactions, which are essential for balancing deoxygenation with alkane isomerization [11].

Nickel-supported zeolite beta catalysts exhibit high conversion rates with moderate levels of isomerization during hydrodeoxygenation processes [9] [10]. The metal loading can be varied from 3 to 9 weight percent, with optimal performance typically achieved at intermediate loadings [9]. Cobalt-supported systems demonstrate particularly strong alkane formation capabilities along with enhanced isomerization activity [9] [10]. In contrast, tin-supported catalysts favor the formation of alkenes and alcohols rather than complete deoxygenation to alkanes [9] [10].

The bifunctional nature of these catalysts enables a sophisticated reaction mechanism where metal sites facilitate hydrogenation while acid sites on the support promote deoxygenation [11]. This dual functionality allows for precise control over product distribution and reaction selectivity [11]. The proximity between metal and acid sites, along with the porosity of the support and acid site density, plays a crucial role in determining catalytic performance [9].

Titanium dioxide-supported ruthenium catalysts represent another class of highly effective heterogeneous systems [4]. These catalysts demonstrate remarkable activity for dehydrogenative oxidation reactions under oxidant-free conditions [4]. The ruthenium atoms are highly dispersed within the anatase phase of titanium dioxide, resulting in crystallite sizes of approximately 17 nanometers compared to 45 nanometers for pure titanium dioxide [4]. The cooperation between ruthenium atoms and Lewis acid sites on titanium dioxide enables efficient transfer of primary alcohols to corresponding aldehydes and secondary alcohols to ketones [4].

Catalyst TypeProcessTarget ProductKey PerformanceMetal Loading (wt%)Reference
Nickel/Zeolite BetaHydrodeoxygenationUndecane from 6-undecanoneHigh conversion, moderate isomerization3, 6, 9 [9] [10] [11]
Cobalt/Zeolite BetaHydrodeoxygenationUndecane from 6-undecanoneStrong alkane formation, isomerization3, 6, 9 [9] [10] [11]
Tin/Zeolite BetaHydrodeoxygenationAlkenes/alcoholsFavors alkene formation3, 6, 9 [9] [10] [11]
Ruthenium-Titanium DioxideDehydrogenative oxidationKetones from alcoholsOxidant-free conditionsHighly dispersed [4]

Biocatalytic Production Systems

Biocatalytic approaches to 6-undecanone synthesis leverage enzymatic systems and metabolic engineering strategies to achieve highly selective transformations under mild conditions [12] [13] [14]. Engineered Escherichia coli strains have been developed specifically for the production of methyl ketones including 2-heptanone, 2-nonanone, and 2-undecanone through designed metabolic pathways [12]. These systems utilize beta-oxidation enzymes in combination with specialized decarboxylase activities to convert fatty acid substrates to ketone products [12].

The metabolic engineering approach involves the introduction of specific enzymes such as Mlut_11700, which catalyzes the dehydrogenation of acyl-coenzyme A to 2-enoyl-coenzyme A with enhanced activity toward twelve-carbon substrates [12]. PsFadM enzyme was selected from fifteen homologs tested for its strong activity toward twelve-carbon substrates [12]. The pathway utilizes EcFadD for its demonstrated higher activities in converting dodecanoate to dodecanoyl-coenzyme A compared to alternative enzymes [12].

Penicillium roqueforti represents another biocatalytic system capable of producing ketones through beta-oxidation pathways [13]. The fungal system demonstrates the ability to convert hexanoic acid and hexanoyl-coenzyme A substrates to generate pentanone products [13]. The mechanism involves the standard beta-oxidation cycle with specific modifications that enable ketone formation rather than complete oxidation to carbon dioxide [13].

The enzymatic ketonization process offers several advantages including mild reaction conditions, high selectivity, and compatibility with aqueous environments [15] [16]. However, the scalability and economic viability of these biocatalytic approaches require further development to compete with chemical synthesis methods [12] [13].

Green Chemistry Innovations

Biomass-Derived Feedstock Utilization

Biomass-derived feedstock utilization represents a paradigm shift toward sustainable synthesis of 6-undecanone from renewable carbon sources [17] [18] [19] [20]. Lignocellulosic biomass has emerged as the most promising feedstock due to its renewable nature, easy accessibility, and virtually infinite availability [20]. The conversion of biomass to platform chemicals enables the production of hexanoic acid through anaerobic fermentation processes, which subsequently serves as the precursor for 6-undecanone synthesis [17] [18].

Mixed organic waste streams can be converted to medium-chain-length carboxylic acids through methane-inhibited, open-culture anaerobic fermentation [17]. This approach achieves greater than 90 percent yield to eleven-carbon and higher ketones starting from two to four-carbon mixed acids using palladium/cerium-zirconium oxide catalysts [17]. The process demonstrates exceptional efficiency in converting waste materials to valuable chemical intermediates that fall within the ten to twenty carbon range suitable for jet fuel applications [17].

Sugar feedstocks including glucose and xylose provide alternative pathways for biological production of ketone precursors [18] [21]. Fermentation processes utilizing these substrates can achieve high conversion rates with glucose utilization rates of 5.2 grams per liter per hour and xylose utilization rates of 4 grams per liter per hour under optimized conditions [18]. Co-feeding strategies employing ethanol in addition to glucose improve methyl ketone yields to 84 milligrams per gram of substrate compared to 58 milligrams per gram with glucose alone [21].

Agricultural residues including corn stover, wheat straw, and switchgrass represent abundant feedstock sources for biomass conversion processes [22] [19]. These materials can be processed through thermochemical conversion methods to generate platform chemicals that serve as precursors for 6-undecanone synthesis [19] [20]. The integration of these renewable feedstocks into chemical production systems supports the development of biorefineries as sustainable alternatives to petroleum-based chemical manufacturing [20].

Feedstock TypeConversion ProcessGreen AspectKey AdvantagesProduction ScaleReference
Hexanoic acid (fermentation)Ketonization to 6-undecanoneSolvent-free, continuous flowNo solvent, only carbon dioxide + water byproducts7 kg from 10 g catalyst [7]
Lignocellulosic biomassConversion to platform chemicalsRenewable feedstock utilizationCarbon-neutral, abundantLaboratory/pilot scale [19] [20]
Mixed organic wasteAnaerobic fermentation to acidsWaste valorizationWaste-to-chemical conversionVarious scales [17]
Sugar feedstocksBiological production pathwaysBiotechnological productionMild conditions, selectiveLaboratory scale [18] [21]

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques have emerged as a cornerstone of green chemistry approaches to 6-undecanone production, eliminating the environmental burden associated with organic solvents while often enhancing reaction efficiency [23] [24] [7] [25]. The continuous flow ketonization of hexanoic acid represents a exemplary solvent-free process that operates without any solvent or carrier gas requirements [7]. This approach produces 6-undecanone with near-complete selectivity while generating only carbon dioxide and water as byproducts [7].

The advantages of solvent-free conditions extend beyond environmental considerations to include enhanced reaction rates and selectivity [23] [25]. Under solvent-free conditions, the concentrations of reagents and catalysts are maximized, leading to improved kinetics compared to solution-phase reactions [23]. Solid-state grinding techniques enable intimate mixing of reactants, facilitating molecular motion and reaction progress between solid substrates [25].

Microwave-assisted synthesis represents another advancement in solvent-free methodologies [26] [27] [28]. Microwave irradiation provides rapid and uniform heating while enabling superheating effects that drive reactions under conditions not feasible with conventional heating methods [27]. These techniques demonstrate particular utility for condensation reactions and cyclization processes that benefit from high-temperature conditions [26] [28].

The elimination of solvent requirements simplifies product isolation and purification procedures while reducing waste generation [24] [25]. Solvent-free approaches also enable more efficient use of raw materials through improved atom economy, where a higher percentage of reactant atoms are incorporated into the final product [24]. These methodologies align with the principles of green chemistry by minimizing environmental impact while maintaining or improving synthetic efficiency [23] [7].

Thermodynamic Characteristics

Phase Transition Behavior

6-Undecanone exhibits well-characterized phase transition behavior with experimentally determined melting and boiling points. The compound melts at 287.8 ± 2.0 K (14.6°C) and boils at 500.2 ± 0.6 K (227°C) under standard atmospheric pressure [1] [2]. The melting point data shows consistency across multiple measurements, with values ranging from 285.7 to 288.0 K reported in the literature [1] [3].

The critical properties of 6-undecanone have been experimentally determined as part of systematic studies on alkanone thermodynamic behavior. The critical temperature is 678.5 ± 1.5 K with a critical density of 245.22 ± 6.81 kg/m³ [1] [2]. These values follow expected trends for long-chain ketones and are consistent with group contribution methods for estimating critical properties.

The enthalpy of fusion for 6-undecanone is estimated at 25.84 kJ/mol using the Joback group contribution method [1]. This value reflects the energy required to overcome intermolecular forces during the solid-to-liquid phase transition, which is dominated by van der Waals interactions between the hydrocarbon chains.

The density of liquid 6-undecanone at 20°C is 0.831 g/cm³ [3] [4], which decreases with increasing temperature following typical liquid density-temperature relationships. The specific gravity at 25°C ranges from 0.826 to 0.836 [3] [5], indicating normal temperature-dependent density variation.

Vapor-Liquid Equilibrium Data

The vapor-liquid equilibrium behavior of 6-undecanone has been systematically investigated with particular attention to its enthalpy of vaporization across different temperature ranges. Multiple experimental studies have determined the enthalpy of vaporization with high precision. The standard enthalpy of vaporization at 298.15 K is 60.72 ± 0.50 kJ/mol [1] [2].

Temperature-dependent enthalpy of vaporization data reveals the expected decrease with increasing temperature. At 403 K, the enthalpy of vaporization is 55.3 kJ/mol, decreasing to 50.4 kJ/mol at 476 K and 45.8 kJ/mol at 500 K [6]. This temperature dependence follows the Clausius-Clapeyron relationship and reflects the weakening of intermolecular forces at higher temperatures.

The vapor pressure of 6-undecanone at 25°C is 0.081 mmHg (0.011 kPa) [3] [4], indicating relatively low volatility at ambient temperature. This low vapor pressure is consistent with the compound's moderate molecular weight and intermolecular interactions. The vapor-liquid equilibrium data is particularly relevant for separation processes and environmental fate modeling.

Gas chromatographic studies have provided additional vapor pressure data across extended temperature ranges. The Antoine equation parameters have been determined for accurate vapor pressure calculations between 388 K and 543 K [6]. These data are essential for process design applications involving 6-undecanone.

Spectroscopic Fingerprints

Infrared Absorption Signatures

The infrared spectrum of 6-undecanone exhibits characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbonyl stretching vibration occurring at approximately 1700-1720 cm⁻¹ [7] [8]. This strong absorption band is characteristic of saturated aliphatic ketones and confirms the presence of the ketone functional group [9].

The aliphatic carbon-hydrogen stretching region shows multiple absorption bands between 2850-2960 cm⁻¹, corresponding to both methyl and methylene C-H stretching vibrations [7] [9]. These bands provide information about the alkyl chain structure and are consistent with the presence of ten methylene groups and two terminal methyl groups in the molecule.

Carbon-hydrogen bending vibrations appear in the 1450-1470 cm⁻¹ region, while various carbon-carbon stretching modes contribute to absorptions between 1000-1300 cm⁻¹ [7] [9]. The fingerprint region below 1500 cm⁻¹ contains a complex pattern of vibrational modes that are unique to the specific molecular structure of 6-undecanone.

Vapor-phase infrared spectroscopy data from NIST provides high-resolution spectral information that can be used for quantitative analysis and compound identification [7] [10]. The gas-phase spectrum eliminates complications from intermolecular interactions present in condensed-phase measurements.

Studies of 6-undecanone in surfactant micelles have revealed that the carbonyl stretching frequency is sensitive to the local environment. In coagel phases, the C=O stretching bands appear at 1705 and 1698 cm⁻¹, demonstrating how molecular interactions can influence vibrational frequencies [8].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-undecanone through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum exhibits characteristic chemical shift patterns that reflect the molecular symmetry and functional group environment.

The terminal methyl groups appear as triplets in the 0.8-1.0 ppm region due to coupling with adjacent methylene groups [11]. The numerous methylene groups in the alkyl chains produce overlapping multipets in the 1.2-1.4 ppm region. The methylene groups adjacent to the carbonyl carbon (α-position) are significantly deshielded and appear in the 2.3-2.5 ppm region [11].

¹³C NMR spectroscopy provides unambiguous identification of the carbonyl carbon, which resonates in the 210-220 ppm region characteristic of ketone carbonyls [11]. The terminal methyl carbons appear around 13-15 ppm, while the various methylene carbons produce signals between 20-45 ppm depending on their proximity to the ketone functional group [11].

The symmetrical structure of 6-undecanone simplifies both ¹H and ¹³C NMR spectra compared to unsymmetrical ketones. This symmetry results in equivalent environments for carbons and hydrogens on either side of the ketone, reducing the number of distinct signals observed [11].

Two-dimensional NMR techniques such as COSY and HSQC can provide additional structural confirmation by establishing connectivity patterns between carbon and hydrogen atoms. These advanced techniques are particularly valuable for confirming the position of the ketone group within the carbon chain.

Solvation Behavior and Partition Coefficients

The solvation behavior of 6-undecanone is dominated by its hydrophobic character arising from the extended alkyl chain and the presence of only one polar ketone functional group. The compound exhibits very limited water solubility, being essentially insoluble in aqueous systems [3] [12] [13].

The octanol-water partition coefficient (log P) is a critical parameter for understanding the compound's environmental fate and biological activity. Multiple experimental determinations have yielded log P values ranging from 3.72 to 4.09 [3] [4] [14] [5]. The most frequently cited value is 4.09, indicating strong preference for the organic phase [3].

Calculated partition coefficients using the Crippen method yield a log P of 3.716 [14], which is in reasonable agreement with experimental values. The high partition coefficient reflects the dominant influence of the hydrophobic alkyl chains over the polar ketone group [12] [13].

6-Undecanone demonstrates good solubility in organic solvents, particularly those of moderate to low polarity. The compound is highly soluble in halogenated solvents such as chloroform and shows good solubility in polar aprotic solvents like acetone [5]. Solubility in polar protic solvents such as ethanol is favorable, while methanol provides only partial solubility [5].

The solvation behavior has practical implications for extraction processes and analytical methods. Studies of electromembrane extraction have shown that 2-undecanone (a structural isomer) can effectively extract analytes with log P values between 1.0 and 5.8 [15]. This suggests that 6-undecanone would exhibit similar solvent properties for compounds of moderate hydrophobicity.

The hydrophobic nature of 6-undecanone makes it suitable for use as a membrane liquid in supported liquid membrane techniques. Its moderate viscosity and appropriate solubility characteristics enable efficient mass transfer while maintaining membrane stability [5]. These properties have led to applications in sample pretreatment procedures for analytical chemistry.

Physical Description

Liquid
Colourless white liquid

XLogP3

3.8

Boiling Point

228.0 °C

Density

0.826-0.836

Melting Point

14.5 °C
14-15°C

UNII

8JMD3E1SOO

GHS Hazard Statements

Aggregated GHS information provided by 152 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 44 of 152 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 108 of 152 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (81.48%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411 (81.48%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71808-49-6
927-49-1

Wikipedia

Diamyl ketone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

All other basic organic chemical manufacturing
Ketones, C11: ACTIVE
6-Undecanone: ACTIVE

Dates

Last modified: 08-15-2023

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